REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]=[C:8]1[CH2:13][CH2:12][C:11]([C:19](OCC)=[O:20])([C:14](OCC)=[O:15])[CH2:10][CH2:9]1>CCOCC>[OH:15][CH2:14][C:11]1([CH2:19][OH:20])[CH2:12][CH2:13][C:8](=[CH2:7])[CH2:9][CH2:10]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C=C1CCC(CC1)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred a 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at r.t. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at r.t. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Afterwards, it was quenched
|
Type
|
ADDITION
|
Details
|
by adding THF/H2O (2 mL:1.3 mL)
|
Type
|
EXTRACTION
|
Details
|
Extraction with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2SO4 and evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
afforded a crude, that
|
Type
|
CUSTOM
|
Details
|
was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Dichloromethane-Methanol gradient from 1:0 to 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCC(CC1)=C)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |